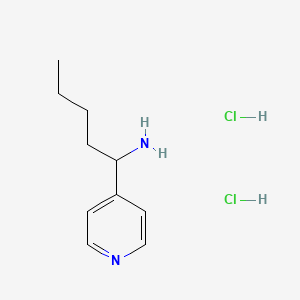
1-(Pyridin-4-yl)pentan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-yl)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)pentan-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with pentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
化学反応の分析
Types of Reactions
1-(Pyridin-4-yl)pentan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce different amine derivatives .
科学的研究の応用
1-(Pyridin-4-yl)pentan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(Pyridin-4-yl)pentan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(Pyridin-3-yl)pentan-1-amine
- 1-(Pyridin-2-yl)pentan-1-amine
- 1-(Pyridin-4-yl)butan-1-amine
Uniqueness
1-(Pyridin-4-yl)pentan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
生物活性
1-(Pyridin-4-yl)pentan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring attached to a pentanamine chain, which influences its interaction with biological targets. Its molecular formula is C11H15N2·2HCl, and it has a molecular weight of approximately 250.16 g/mol.
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The presence of the pyridine moiety allows for hydrogen bonding and π-stacking interactions, which can enhance binding affinity to targets such as neurotransmitter receptors and enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that derivatives of 1-(Pyridin-4-yl)pentan-1-amine exhibit antimicrobial activity. For instance, modifications to the amine group have shown enhanced efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, compounds with similar structural features have been found to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems has been explored. Its analogs have demonstrated activity as selective serotonin reuptake inhibitors (SSRIs), indicating potential use in treating depression and anxiety disorders .
Study 1: Antimicrobial Evaluation
A study published in Medicinal Chemistry assessed the antimicrobial properties of various pyridine derivatives, including 1-(Pyridin-4-yl)pentan-1-amine. The results showed that certain derivatives exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Study 2: Anticancer Activity in Cell Lines
In vitro studies on human cancer cell lines demonstrated that 1-(Pyridin-4-yl)pentan-1-amine derivatives could induce apoptosis in breast cancer cells. The study reported an IC50 value of 12 µM, indicating effective cytotoxicity at relatively low concentrations .
Research Findings Summary Table
特性
IUPAC Name |
1-pyridin-4-ylpentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;;/h5-8,10H,2-4,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVJVIQHOJHKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=NC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














